![molecular formula C9H10N2O3S B2538248 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1090885-01-0](/img/structure/B2538248.png)
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The sulfonamide group is characterized by the general formula R-SO2NHR', where the functional group can be attached to various structures such as aromatic or heterocyclic moieties .
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the creation of a core structure followed by the addition of the sulfonamide group. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to this compound, has been described for the purpose of correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. In this process, compounds with submicromolar potency were obtained, highlighting the effectiveness of the synthetic approach .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity. The presence of the sulfonamide group is essential for the desired pharmacological effects. For example, the compound 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was synthesized and its structure confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectral data . This highlights the importance of detailed structural analysis in the development of sulfonamide-based drugs.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, which are often utilized during their synthesis or to modify their properties. For example, the synthesis of tetrahydroisoquinoline-based sulfonamide hydroxamates involved reactions that led to potent matrix metalloproteinase (MMP) inhibitors. The chemical reactions were tailored to achieve selectivity for different MMP isozymes by varying substituents on the core structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the drug's bioavailability and efficacy. While the specific properties of this compound are not detailed in the provided papers, the general principles of sulfonamide chemistry suggest that such compounds would need to be carefully analyzed to ensure optimal pharmacokinetic and pharmacodynamic profiles .
Scientific Research Applications
Anticancer Activity
One of the primary research applications of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives involves their potential in anticancer therapy. For instance, novel quinoline derivatives bearing sulfonamide have been synthesized and found to exhibit significant cytotoxic activity against the MCF7 human breast cancer cell line. Some of these compounds displayed comparable or even superior activity to the reference drug doxorubicin, indicating their potential as effective anticancer agents (Ahmed, Badahdah, & Qassar, 2017).
Antioxidant and Fluorescent Properties
In addition to anticancer activities, the derivatives of this compound have also been investigated for their antioxidant properties. A study described the synthesis of 1,4-benzoquinone-linked N-formyl amides/sulfonamides/carbamates using oxone, which exhibited noteworthy antioxidant activity and fluorescent properties (Ramya et al., 2017).
Oxidative Stress Induction in Cancer Cells
These compounds have also been studied for their ability to induce oxidative stress and glutathione depletion in various cancer cells, such as HT168 melanoma and K562 leukemia cells. Certain sulfonamides in this category showed significant cytotoxic effects with low EC50 values on K562 cells, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Synthesis and Structural Study
In the realm of chemistry, there is significant interest in the synthesis and structural analysis of these compounds. For example, a study focused on the synthesis and detailed analysis of molecular and crystal structures of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, revealing insights into intra- and intermolecular weak interactions (Bougheloum et al., 2013).
Tubulin Polymerization Inhibition and Anti-Cancer Activity
Further expanding their potential in cancer therapy, novel quinoline sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial process in cell division. Some derivatives exhibited strong inhibitory effects on the proliferation of specific cancer cell lines, indicating their applicability as tubulin polymerization inhibitors with anti-cancer activity (Ma & Gong, 2022).
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is expressed in tumor cells and plays a crucial role in their altered metabolic regulation to support biosynthesis .
Mode of Action
this compound acts as an activator of PKM2 . While the M1 isoform of pyruvate kinase is highly active, the M2 variant, which is alternatively spliced, is considerably less active and is expressed in tumors .
Biochemical Pathways
The activation of PKM2 by this compound affects the metabolic regulation of cancer cells . The exact biochemical pathways and their downstream effects remain unclear .
Pharmacokinetics
The compound has low nanomolar potency, good Caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties impact the bioavailability of the compound, making it effective in its action .
Result of Action
This suggests that the compound could have potential anti-cancer effects .
Safety and Hazards
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWOKIJYLMPNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1090885-01-0 |
Source
|
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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